molecular formula C9H5Br2NO B14038149 5,7-Dibromo-1,2-dihydroisoquinolin-1-one

5,7-Dibromo-1,2-dihydroisoquinolin-1-one

Numéro de catalogue: B14038149
Poids moléculaire: 302.95 g/mol
Clé InChI: GUXIASDMVXOBML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,7-Dibromo-1,2-dihydroisoquinolin-1-one is a brominated derivative of the heterocyclic scaffold 1,2-dihydroisoquinolin-1-one (isocarbostyril). The parent compound features a bicyclic structure with a lactam group at position 1, contributing to its rigidity and electronic properties . The bromine atoms act as σ-donors and π-acceptors, influencing redox behavior and ligand-metal interactions .

Propriétés

Formule moléculaire

C9H5Br2NO

Poids moléculaire

302.95 g/mol

Nom IUPAC

5,7-dibromo-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5Br2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13)

Clé InChI

GUXIASDMVXOBML-UHFFFAOYSA-N

SMILES canonique

C1=CNC(=O)C2=C1C(=CC(=C2)Br)Br

Origine du produit

United States

Méthodes De Préparation

Bromination of 1,2-Dihydroisoquinolin-1-one

The bromination reaction is typically performed under mild conditions to achieve selective dibromination:

  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Solvents: Commonly used solvents include dichloromethane (CH2Cl2), acetonitrile (MeCN), or toluene.
  • Catalysts/Additives: Sometimes Brønsted acids like diphenylphosphoric acid are used to catalyze the reaction and improve yields.
  • Temperature: Room temperature or slightly elevated temperatures (e.g., 25–50 °C) are employed to balance reaction rate and selectivity.

Typical Procedure:

  • Dissolve 1,2-dihydroisoquinolin-1-one in a dry halogenated solvent under inert atmosphere (argon).
  • Add brominating agent (Br2 or NBS) slowly to the reaction mixture with stirring.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction if necessary, extract the product with organic solvents, wash, dry, and concentrate.
  • Purify the crude product by flash chromatography to isolate pure 5,7-dibromo-1,2-dihydroisoquinolin-1-one.

This method ensures selective dibromination at the 5 and 7 positions due to the directing effects of the lactam nitrogen and carbonyl group.

One-Pot Synthesis via Isoquinolinium Salt and Subsequent Bromination

An alternative approach involves a one-pot reaction starting from isoquinolinium salts, which undergo nucleophilic substitution and bromination steps:

  • Isoquinolinium salt is reacted with KBr and phenyliodine(III) diacetate in dry dichloroethane under argon.
  • Addition of trifluoromethanesulfonic acid (TfOH) and cyclic 1,3-diketones facilitates formation of brominated dihydroisoquinolinones.
  • The reaction is heated moderately (around 50 °C) to complete the transformation.
  • Workup involves aqueous extraction and purification by chromatography.

This method allows access to brominated isoquinolinone derivatives under mild and controlled conditions, potentially applicable to the synthesis of 5,7-dibromo derivatives.

Optimization and Reaction Conditions Analysis

A comprehensive study on related isoquinolinone derivatives shows the following key factors impacting bromination yields and selectivity:

Parameter Observations
Brominating agent NBS provides cleaner reactions than Br2; N-iodosuccinimide (NIS) leads to iodinated byproducts
Solvent Dichloromethane (CH2Cl2) gives highest yields; acetonitrile (MeCN) and toluene are effective
Catalyst Diphenylphosphoric acid (10 mol%) accelerates bromination with improved yield
Temperature Room temperature optimal; elevated temperatures increase side reactions
Reaction time 30–60 minutes typical for completion
Base addition For electron-donating substituents, addition of tertiary amine base (e.g., DBU) assists elimination

These parameters can be fine-tuned to maximize yield and purity of 5,7-dibromo-1,2-dihydroisoquinolin-1-one and related compounds.

Representative Experimental Data for Preparation

Step/Compound Yield (%) Conditions/Notes
Synthesis of 1,2-dihydroisoquinolin-1-one precursor 50–86 Multi-step synthesis from o-bromobenzoate derivatives via Sonogashira coupling, hydrogenation, Gabriel synthesis, and lactamization
Bromination with NBS (model substrate) 78–98 In toluene or CH2Cl2, with diphenylphosphoric acid catalyst, 30–60 min at room temperature
Bromination with Br2 (alternative) Moderate Less selective, more side products observed
Bromination with NIS (iodination) Lower yield, side iodinated products

Summary Table of Key Preparation Methods

Method Starting Material Brominating Agent Catalyst/Additive Solvent Temp (°C) Yield (%) Notes
Direct bromination 1,2-dihydroisoquinolin-1-one N-bromosuccinimide (NBS) Diphenylphosphoric acid (10%) Dichloromethane 25 90–98 Selective dibromination at 5,7-positions
One-pot synthesis via isoquinolinium salt Isoquinolinium salt + cyclic 1,3-diketone KBr + Phenyliodine(III) diacetate TfOH (catalytic) Dichloroethane 50 Moderate Mild conditions, multi-step in one pot
Bromination with elemental bromine 1,2-dihydroisoquinolin-1-one Br2 None or acid catalyst Toluene/CH2Cl2 25 Moderate Less selective, more side products

Analyse Des Réactions Chimiques

Types of Reactions: 5,7-Dibromo-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted isoquinolinones depending on the nucleophile used.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydroisoquinolinones.

Applications De Recherche Scientifique

5,7-Dibromo-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 5,7-Dibromo-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5,7-Dibromo-1,2-dihydroisoquinolin-1-one Br at C5, C7 C₉H₅Br₂NO ~304.96* High molecular weight; strong halogen bonding potential
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one Br at C4, OCH₃ at C5 C₁₀H₈BrNO₂ 254.08 Methoxy group enhances solubility; moderate electron donation
5-Bromo-7-methyl-1,2-dihydroisoquinolin-1-one Br at C5, CH₃ at C7 C₁₀H₈BrNO 238.08 Methyl reduces steric hindrance; lower boiling point (462.8°C)
7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one Br at C7, CH₃ at C3 C₁₀H₈BrNO 238.08 Methyl at C3 alters ring conformation; potential for regioselective reactions
4-Bromo-3,5-dimethyl-1,2-dihydroisoquinolin-1-one Br at C4, CH₃ at C3, C5 C₁₁H₁₀BrNO 252.11 Dual methyl groups increase hydrophobicity; steric effects dominate
6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one Br at C6, F at C8 C₉H₅BrFNO 250.05 Fluorine introduces electronegativity; impacts binding interactions
3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one NO₂ at C7, benzyl at C2, quinolyl at C4 C₂₅H₁₇N₃O₃ 407.43 Nitro group enhances electron deficiency; complex pharmacological activity

*Calculated based on parent structure (C₉H₇NO, MW 145.16) + 2×Br (159.8).

Substituent Effects on Physicochemical Properties

  • Bromine vs. Methyl/Methoxy : Bromine increases molecular weight and polarizability, favoring halogen bonding and thermal stability. Methyl groups (e.g., in 5-Bromo-7-methyl) reduce steric strain but lower boiling points compared to dibromo derivatives . Methoxy groups (e.g., 4-Bromo-5-methoxy) improve solubility in polar solvents .
  • Fluorine vs. Bromine : The 6-Bromo-8-fluoro analog combines halogen effects; fluorine’s electronegativity may enhance binding specificity in biological systems .

Thermal and Electronic Behavior

  • Thermal Stability : Brominated derivatives generally exhibit higher melting/boiling points due to increased van der Waals interactions. For example, 5-Bromo-7-methyl has a boiling point of 462.8°C , whereas methoxy-substituted analogs may decompose at lower temperatures.
  • Electronic Modulation : Bromine’s electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution reactivity. In contrast, methyl groups activate the ring toward electrophiles .

Activité Biologique

5,7-Dibromo-1,2-dihydroisoquinolin-1-one is a compound belonging to the isoquinoline family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 5,7-dibromo-1,2-dihydroisoquinolin-1-one is C9H7Br2N1O1, with a molecular weight of approximately 292.97 g/mol. The compound features a bicyclic structure with bromine substituents at the 5 and 7 positions, which significantly influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of 5,7-dibromo-1,2-dihydroisoquinolin-1-one can be achieved through various methods, including:

  • Bromination of isoquinoline derivatives : Utilizing bromine in the presence of a catalyst.
  • Cyclization reactions : Involving suitable precursors to form the dihydroisoquinoline structure.

These methods provide a foundation for producing this compound and its derivatives for further study.

Biological Activities

5,7-Dibromo-1,2-dihydroisoquinolin-1-one exhibits several promising biological activities:

Antifungal Activity

Research indicates that derivatives of this compound show significant antifungal activity against phytopathogens such as Pythium recalcitrans. It has demonstrated higher efficacy compared to traditional antifungal agents like hymexazol.

Anticancer Properties

Preliminary studies suggest potential anticancer effects. The compound may interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it has been investigated for its ability to inhibit pathways critical for tumor growth.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of 5,7-dibromo-1,2-dihydroisoquinolin-1-one. Its structural features may allow it to modulate neuroinflammatory responses and protect neuronal integrity.

The biological activity of 5,7-dibromo-1,2-dihydroisoquinolin-1-one is thought to involve:

  • Disruption of membrane integrity : Leading to cell death in pathogens.
  • Inhibition of specific enzymes or receptors : This may alter critical signaling pathways associated with cell survival and proliferation.

Further studies are required to elucidate these mechanisms comprehensively.

Comparative Analysis with Related Compounds

A comparative analysis highlights how 5,7-dibromo-1,2-dihydroisoquinolin-1-one stands out among structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Bromo-3,4-dihydroisoquinolin-1(2H)-oneOne bromine atomAntifungal activity against Pythium
6-Bromo-3,4-dihydroisoquinolin-1(2H)-oneOne bromine atomAnticancer properties
5,7-Dibromo-3,4-dihydroisoquinolin-1(2H)-one Two bromine atomsEnhanced reactivity and dual activity

The dual bromination at positions five and seven potentially enhances its biological activity compared to mono-brominated analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound. For example:

  • Antifungal Efficacy : A study demonstrated that 5,7-dibromo derivatives exhibited superior antifungal properties compared to standard treatments in agricultural applications.
  • Cancer Cell Line Studies : In vitro evaluations against various cancer cell lines revealed significant antiproliferative effects. For instance, compounds derived from this structure showed IC50 values lower than those of established chemotherapeutic agents like Tamoxifen in breast cancer models .

Q & A

Q. What methodological considerations are critical for the synthesis of 5,7-Dibromo-1,2-dihydroisoquinolin-1-one?

The synthesis typically involves bromination of 1,2-dihydroisoquinolin-1-one using brominating agents (e.g., Br₂, NBS). Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict temperature control to avoid side reactions like over-bromination .
  • Catalyst optimization : Lewis acids (e.g., FeCl₃) improve regioselectivity at positions 5 and 7 .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, but recrystallization in ethanol/water mixtures may improve yield .

Q. Example Synthetic Conditions Table :

ParameterConditionYield (%)
Brominating agentNBS in DMF72
CatalystFeCl₃ (0.1 eq)68
Temperature0–5°C85

Q. How can researchers validate the purity and structural identity of this compound?

Combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Key signals include downfield shifts for H-5 (δ 8.2–8.4 ppm) and H-7 (δ 8.0–8.1 ppm) due to bromine’s electronegativity .
  • HPLC-MS : Monitor for [M+H]⁺ at m/z 287/289 (Br isotope pattern) .
  • Elemental analysis : Acceptable C/H/N deviation ≤0.3% .

Advanced Research Questions

Q. What computational strategies can predict the electronic effects of bromine substituents on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

  • Map electrostatic potential surfaces, highlighting electron-deficient regions at C-5 and C-7 .
  • Simulate reaction pathways for nucleophilic substitution (e.g., Suzuki coupling), identifying transition states and activation energies .

Q. Example DFT Results :

PropertyValue (Brominated vs. Parent)
LUMO Energy (eV)-1.8 vs. -1.2
HOMO-LUMO Gap (eV)4.5 vs. 5.1

Q. How can in vitro assays be designed to evaluate its bioactivity against kinase targets?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, JAK2). IC₅₀ values <10 µM suggest therapeutic potential .
  • Dose-response curves : Employ 8-point serial dilutions (0.1–100 µM) with positive controls (e.g., staurosporine) .
  • Data normalization : Express activity as % inhibition relative to DMSO controls .

Q. Example Bioactivity Data :

KinaseIC₅₀ (µM)Selectivity Index (vs. EGFR)
EGFR2.11.0
JAK215.40.14

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported bromination regioselectivity?

Conflicting reports on 5,7- vs. 6,8-bromination may arise from:

  • Reaction kinetics : Faster bromination at C-5/C-7 under low temperatures (0°C) vs. thermodynamic control at higher temperatures favoring C-6/C-8 .
  • Substituent effects : Electron-donating groups on the isoquinoline ring alter bromine’s electrophilic attack pattern .

Q. Mitigation Strategy :

  • Conduct time-resolved ¹H NMR to monitor intermediate formation .
  • Compare DFT-predicted vs. experimental regioselectivity .

Theoretical Frameworks for Mechanistic Studies

Q. Which conceptual models explain its role in radical-mediated reactions?

  • Hammett substituent constants : Bromine’s σₚ⁺ value (+0.23) predicts enhanced stabilization of radical intermediates at C-5/C-7 .
  • Frontier Molecular Orbital (FMO) theory : Bromine lowers LUMO energy, facilitating electron transfer in photoredox catalysis .

Stability and Degradation Pathways

Q. What accelerated stability testing protocols are recommended?

  • Forced degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor via HPLC for degradation products (e.g., dehalogenation or oxidation) .
  • Light exposure : Use a xenon lamp (ICH Q1B) to assess photostability.

Q. Degradation Profile Example :

ConditionMajor Degradant% Loss (Parent)
40°C/75% RHDebrominated12%
UV Light (300 nm)Oxidized8%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.